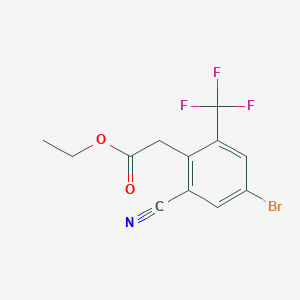

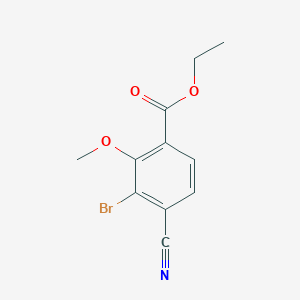

![molecular formula C17H15NO B1414724 3-{[(Naphthalen-1-yl)amino]methyl}phenol CAS No. 1021091-90-6](/img/structure/B1414724.png)

3-{[(Naphthalen-1-yl)amino]methyl}phenol

Overview

Description

The compound “3-{[(Naphthalen-1-yl)amino]methyl}phenol” is a Schiff base . Schiff bases are typically prepared from an acid-catalyzed condensation reaction between an aldehyde and an amine . This compound is a chemically differentiated building block for organic synthesis and medicinal chemistry, specifically for the preparation of drug candidates containing hindered amine motifs .

Synthesis Analysis

The synthesis of this compound involves an acid-catalyzed condensation reaction between 1-naphthaldehyde and 6-amino-m-cresol . This reaction generates an intramolecular hydrogen bond via an O—H⋯N interaction, forming an S(5) ring motif .Molecular Structure Analysis

The molecular structure of this compound involves neighboring phenol groups participating in intermolecular hydrogen bonding through an O—H⋯O interaction, forming chains . The O atom of the phenol group also participates in an intermolecular C—H⋯O interaction with an H atom of one of the naphthalene rings . The C—N=C—C torsion angle between the phenol and naphthalene rings is -179.8 (2)° .Scientific Research Applications

Structural and Electronic Properties

Synthesis and Analysis : 3-{[(Naphthalen-1-yl)amino]methyl}phenol, an alkylaminophenol compound, has been synthesized using the Petasis reaction. Its structure was analyzed using FT-IR, NMR, and UV-Vis spectroscopy. Theoretical calculations using DFT and HF methods support the experimental data. This compound demonstrates high antioxidant value, indicating its potential as a biologically active drug (Ulaş, 2020).

Fluorescent Derivatisation : The compound's derivatisation with amino acids was studied, resulting in strongly fluorescent amino acid derivatives. These derivatives could be useful in biological assays due to their strong fluorescence and good quantum yields (Frade et al., 2007).

Non-linear Optical Properties : The compound's non-linear optical properties were investigated, including its dipole moment, polarizability, and hyperpolarizability. This study provides insights into the compound's potential applications in optical and electronic materials (Ulaş, 2020).

Biological Applications

Fluorescence Spectral Studies with BSA : The interaction of this compound with Bovine Serum Albumin (BSA) was examined. Fluorescence spectral data were obtained to understand the mode of quenching and Forster resonance energy transfer (FRET), indicating potential applications in biochemical and medical research (Ghosh et al., 2016).

Antibacterial and Electrochemical Evaluation : Novel ether-based ON donor bidentate Schiff bases of the compound were synthesized and characterized. These compounds showed significant antibacterial activities and electrochemical properties, suggesting potential applications in medicinal chemistry and materials science (Shabbir et al., 2016).

Selective Sensing of Iron Ions : The compound was used in the synthesis of a novel fluorescent probe, which was highly selective for iron ions. This application is crucial for the discrimination of iron's oxidation states and could be valuable in environmental and biological sensing (Ghosh & Rathi, 2014).

Chemical Synthesis and Characterization

Metal Complex Synthesis : The compound was used in the preparation of metal complexes with Co(II), Ni(II), Cu(II), and Zn(II). These complexes were characterized by various methods and showed properties relevant to catalysis and material science applications (Arteen et al., 2019).

Antibacterial Agents : The compound was involved in the synthesis of N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides, which demonstrated potent antibacterial properties and moderate enzyme inhibition potential, indicating its utility in developing new antibiotics (Abbasi et al., 2015).

Chalcone Synthesis and Analysis : The compound was utilized in synthesizing chalcone derivatives with potential chemotherapeutic applications. Structural and spectral investigations were conducted to explore its applicability in medical research (Barakat et al., 2015).

Future Directions

properties

IUPAC Name |

3-[(naphthalen-1-ylamino)methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO/c19-15-8-3-5-13(11-15)12-18-17-10-4-7-14-6-1-2-9-16(14)17/h1-11,18-19H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKEQDALZXBGJEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NCC3=CC(=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[(Naphthalen-1-yl)amino]methyl}phenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

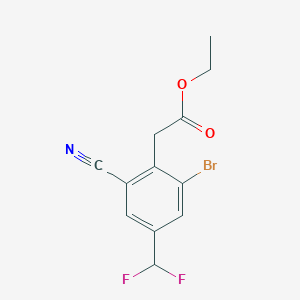

![2-(2-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine](/img/structure/B1414661.png)

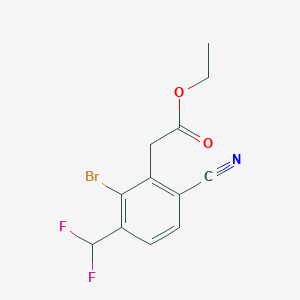

![4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide](/img/structure/B1414662.png)

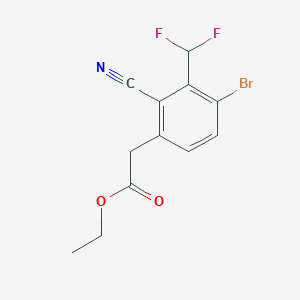

![{[2-(Difluoromethoxy)phenyl]methyl}(2-methylpropyl)amine](/img/structure/B1414663.png)

![N-[(2,4-difluorophenyl)methyl]cyclopentanamine](/img/structure/B1414664.png)